

3-Methoxymollugin: A Technical Deep Dive into its Physicochemical Properties

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Compound of Interest

Compound Name: 3-Methoxymollugin

Cat. No.: B592909

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For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is fundamental to unlocking its therapeutic potential. This technical guide provides an in-depth analysis of **3-Methoxymollugin**, a naturally derived cytotoxic agent, presenting its core physicochemical characteristics, the experimental protocols for their determination, and insights into its potential biological mechanism of action.

Core Physicochemical Data

Quantitative analysis of **3-Methoxymollugin** has established the following key physicochemical parameters. This data is crucial for predicting its behavior in biological systems and for formulating potential drug delivery systems.

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₈ O ₅	[1]
Molecular Weight	314.337 g/mol	[1] [2]
Exact Mass	314.115	[1]
CAS Number	154706-44-2	[1]
Appearance	Solid at room temperature	[1]

Experimental Protocols

The determination of the physicochemical properties of a compound like **3-Methoxymollugin** involves a suite of established analytical techniques. While specific experimental details for this compound are not extensively published, the following represents standard methodologies employed in natural product chemistry.

General Protocol for Spectroscopic Analysis

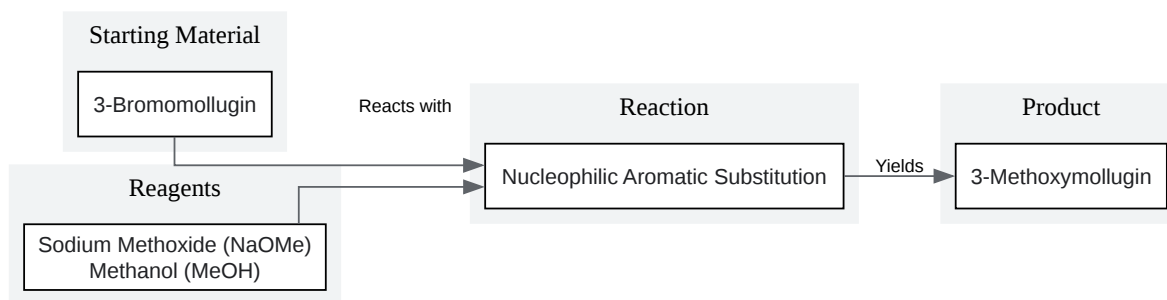
Characterization of **3-Methoxymollugin** would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate its structure and confirm its molecular weight.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - A sample of **3-Methoxymollugin** is dissolved in a deuterated solvent (e.g., CDCl₃).
 - ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
 - Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
 - Coupling constants (J) are reported in Hertz (Hz).
 - These spectra provide detailed information about the chemical environment of each proton and carbon atom, allowing for the complete structural assignment of the molecule.
- Mass Spectrometry (MS):
 - A dilute solution of **3-Methoxymollugin** is introduced into the mass spectrometer.
 - Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate ions.
 - The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
 - High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which is used to confirm the elemental composition.

Synthesis of 3-Methoxymollugin

3-Methoxymollugin can be synthesized from the related natural product, 3-bromomollugin.

The following workflow outlines the key steps in this synthetic conversion.^{[1][3]}



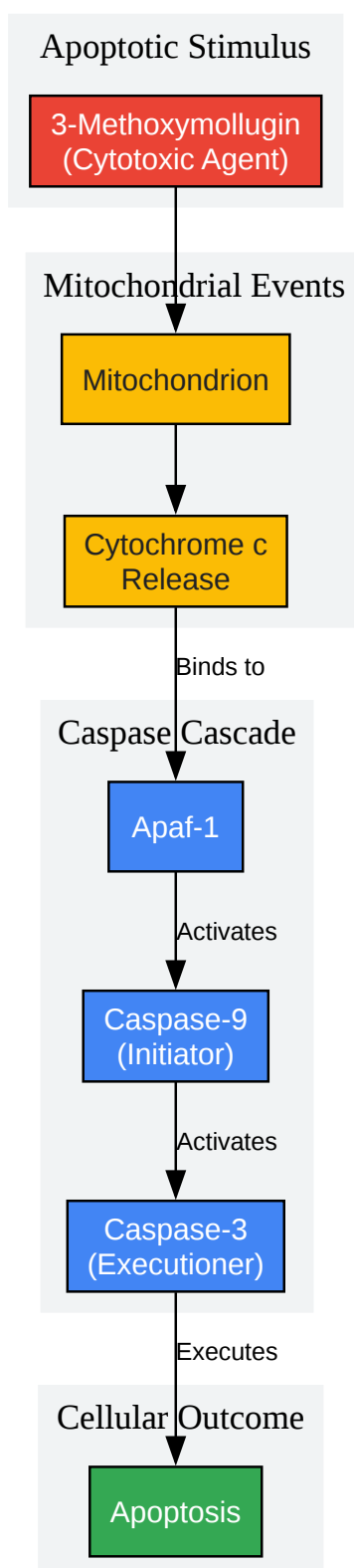
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Synthesis of **3-Methoxymollugin** from 3-Bromomollugin.

Potential Biological Activity and Signaling Pathway

3-Methoxymollugin has been identified as a cytotoxic compound, suggesting its potential as an anticancer agent.^{[2][3][4][5]} While the precise molecular targets are yet to be fully elucidated, its cytotoxic nature points towards the induction of apoptosis, or programmed cell death. A common mechanism for inducing apoptosis is through the intrinsic or mitochondrial pathway.

The following diagram illustrates a generalized intrinsic apoptosis pathway, a likely candidate for the mechanism of action of **3-Methoxymollugin**.



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